Glycine, L-histidylglycyl-L-histidyl-
Description
Glycyl-L-histidylglycyl-L-histidine (GHGH) is a tetrapeptide with the sequence Gly-His-Gly-His. Its structure is characterized by the repetition of a dipeptide unit, which imparts specific chemical properties largely influenced by the presence of two histidine residues. While not as extensively studied as some other naturally occurring peptides, its composition suggests potential roles in metal ion chelation and other biological activities associated with histidine.
The scientific exploration of peptides containing multiple histidine residues is rooted in the early 20th-century investigations into the fundamental building blocks of proteins. Histidine, first isolated in 1896, was recognized for its unique imidazole (B134444) side chain, which can act as a proton donor or acceptor at physiological pH, making it a key player in many enzymatic reactions. wikipedia.org
The unique properties of the imidazole side chain of histidine have made histidine-rich peptides a focus in various research areas, including their use as buffering agents and their role in the active sites of enzymes. researchgate.net The development of solid-phase peptide synthesis by Bruce Merrifield in the 1960s revolutionized the ability to create custom peptides like GHGH, opening the door to more systematic studies of structure-function relationships in multimeric histidine-containing peptides.
Peptides are classified based on the number of amino acid residues they contain. As a peptide with four amino acid residues, GHGH is classified as a tetrapeptide. wikipedia.org Structurally, it is a linear peptide, meaning its amino acids are linked in a straight chain without any cyclic connections. turito.com The sequence of GHGH, with glycine (B1666218) at the N-terminus and a histidine at the C-terminus, is Gly-His-Gly-His.
The defining structural feature of GHGH is the presence of two histidine residues, separated by a glycine. The imidazole side chains of the histidine residues are of particular importance. At a neutral pH, the imidazole ring can be neutral or positively charged, allowing it to participate in hydrogen bonding and electrostatic interactions. youtube.com The glycine residues, being the simplest amino acid with only a hydrogen atom as a side chain, provide conformational flexibility to the peptide backbone.
The conformational space of a short peptide like GHGH is influenced by the interactions between its amino acid side chains, the peptide backbone, and the surrounding solvent. morressier.com The presence of two bulky and relatively hydrophilic histidine residues interspersed with flexible glycine residues suggests that GHGH can adopt a variety of conformations in solution.
Table 1: Physicochemical Properties of Constituent Amino Acids
| Amino Acid | Abbreviation | Side Chain Type | Key Properties |
|---|---|---|---|
| Glycine | Gly, G | Aliphatic | Non-polar, smallest amino acid, provides flexibility. |
While specific research on GHGH is limited, the broader field of tetrapeptide research is active and diverse. Tetrapeptides are of significant interest in medicinal chemistry and materials science due to their small size, which allows for easier synthesis and modification compared to larger proteins, while still being complex enough to exhibit specific biological activities. wikipedia.orgresearchgate.net
Current research on tetrapeptides is largely focused on their therapeutic potential. Many tetrapeptides have been identified as pharmacologically active, with high affinity and specificity for various biological receptors. wikipedia.org For example, some tetrapeptides are being investigated as anti-cancer agents, while others show promise in the treatment of neurological disorders. The ability to create both linear and cyclic tetrapeptides allows for the fine-tuning of their stability and bioactivity. mdpi.com
Another significant area of research is the use of tetrapeptides in the development of novel biomaterials. The self-assembly properties of certain tetrapeptides are being explored for the creation of hydrogels, nanofibers, and other nanostructures for applications in tissue engineering and drug delivery. iscientific.org
Furthermore, tetrapeptides are being studied for their catalytic activities. The specific sequence of amino acids in a tetrapeptide can create a microenvironment that facilitates certain chemical reactions, leading to the development of novel peptide-based catalysts. mdpi.com The investigation of tetrapeptides as therapeutic agents is a rapidly growing field, with many candidates in clinical development for a wide range of diseases. mdpi.comresearchgate.net
Table 2: Examples of Researched Tetrapeptides and Their Applications
| Tetrapeptide | Sequence | Research Area |
|---|---|---|
| Tuftsin | Thr-Lys-Pro-Arg | Immunology, phagocytosis stimulation. wikipedia.org |
| Rigin | Gly-Gln-Pro-Arg | Immunology, similar to Tuftsin. wikipedia.org |
| Kentsin | Thr-Pro-Arg-Lys | Contraceptive research. wikipedia.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
81671-57-0 |
|---|---|
Molecular Formula |
C16H22N8O5 |
Molecular Weight |
406.40 g/mol |
IUPAC Name |
2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H22N8O5/c17-11(1-9-3-18-7-22-9)15(28)20-5-13(25)24-12(2-10-4-19-8-23-10)16(29)21-6-14(26)27/h3-4,7-8,11-12H,1-2,5-6,17H2,(H,18,22)(H,19,23)(H,20,28)(H,21,29)(H,24,25)(H,26,27)/t11-,12-/m0/s1 |
InChI Key |
RDMKAVOPCLTNQY-RYUDHWBXSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)O)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Analog Development for Glycyl L Histidylglycyl L Histidine
Established Synthetic Pathways for Glycyl-L-histidylglycyl-L-histidine
The synthesis of peptides like GHGH can be accomplished through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase (or liquid-phase) peptide synthesis (LPPS). Each approach has distinct advantages and is chosen based on the desired scale, purity requirements, and complexity of the target peptide.
Solid-Phase Peptide Synthesis Optimization for GHGH
Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing peptides for research purposes. nih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. pacific.edujpt.comchempep.com The key advantage of SPPS is that excess reagents and by-products can be easily removed by simple washing and filtration, which avoids the need for complex purification of intermediate products. chempep.com
The standard protocol for GHGH synthesis via SPPS typically employs the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategy. nih.gov The process begins by anchoring the C-terminal amino acid, L-histidine, to a suitable resin, such as Rink Amide resin for a C-terminal amide or a Wang or Trityl chloride resin for a C-terminal carboxylic acid. google.comacs.orgscielo.br The imidazole (B134444) side chain of histidine is typically protected with a trityl (Trt) group to prevent side reactions. google.com
The synthesis cycle consists of two main steps:
Deprotection: The N-terminal Fmoc group is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amine group. pacific.eduacs.org
Coupling: The next Fmoc-protected amino acid (in sequence: Glycine (B1666218), then L-Histidine(Trt), then Glycine) is activated and coupled to the free amine. pacific.edu Activation is achieved using coupling reagents, which convert the carboxylic acid of the incoming amino acid into a more reactive species. chempep.com
Optimization of the synthesis of the GHGH sequence is crucial for achieving high purity. gyrosproteintechnologies.com Challenges such as peptide aggregation can be mitigated through the careful selection of reagents and reaction conditions. gyrosproteintechnologies.com For instance, the use of highly efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or combinations like DIC/OxymaPure (N,N'-Diisopropylcarbodiimide/Ethyl cyanohydroxyiminoacetate) can improve coupling efficiency. nih.govacs.org In difficult coupling steps, a "double coupling" approach, where the coupling reaction is performed twice, can be employed to ensure the reaction goes to completion. nih.gov
| Parameter | Common Choice/Condition | Rationale/Purpose |
|---|---|---|
| Solid Support (Resin) | Rink Amide, Wang, or Trityl Chloride Resin | Anchors the peptide chain; determines C-terminal functionality (amide or acid). google.comscielo.br |
| N-α-Amino Protection | Fmoc (9-fluorenylmethoxycarbonyl) | Protects the N-terminus during coupling; removed by a mild base (piperidine). pacific.edu |
| Side Chain Protection (Histidine) | Trt (Trityl) | Prevents unwanted side reactions at the imidazole ring of histidine. google.com |
| Coupling Reagents | HATU/DIEA or DIC/OxymaPure | Activate the carboxylic acid of the incoming amino acid for efficient peptide bond formation. nih.govacs.org |
| Deprotection Reagent | 20% Piperidine in DMF | Removes the Fmoc protecting group from the N-terminus. acs.org |
| Cleavage Cocktail | Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) | Cleaves the completed peptide from the resin and removes side-chain protecting groups. researchgate.net |
Solution-Phase Synthetic Approaches for GHGH and its Fragments
Solution-phase peptide synthesis (LPPS), also known as conventional synthesis, involves carrying out all reactions in a homogeneous solution. chempep.comnih.gov Unlike SPPS, the intermediate peptide products must be isolated and purified after each step, typically through crystallization or chromatography. chempep.com While more labor-intensive, LPPS is highly scalable and often preferred for the large-scale industrial production of peptides. chempep.com
The synthesis of GHGH in solution can be performed using two main strategies:
Stepwise Elongation: Amino acids are added one at a time to the growing peptide chain, starting from the C-terminus. This requires careful control of protecting groups to ensure selective deprotection at each stage.
Fragment Condensation: Smaller, pre-synthesized peptide fragments are coupled together. chempep.com For GHGH, this could involve synthesizing the dipeptide fragments Gly-His and then coupling them to form the final tetrapeptide. This approach can be more efficient for longer peptides by reducing the number of repetitive coupling and deprotection cycles on the full-length chain.
Protecting groups are critical in solution-phase synthesis. The Boc (tert-butyloxycarbonyl) group is often used for N-terminal protection, while benzyl (B1604629) (Bzl) or other groups may be used for side-chain protection. nih.gov The choice of protecting groups and coupling reagents is dictated by the need to avoid side reactions, such as racemization, particularly when activating histidine residues. chempep.com
Purification and Characterization Strategies in GHGH Synthesis
Following synthesis, the crude GHGH peptide must be purified and its identity and purity confirmed.
Purification: The primary method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). ijsra.netnih.gov This technique separates the target peptide from impurities generated during synthesis (e.g., deletion sequences, truncated peptides, or products of side reactions). jpt.com The separation is based on the hydrophobicity of the molecules. A common mobile phase system for peptide purification consists of water (Solvent A) and acetonitrile (B52724) (Solvent B), both typically containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). nih.govdshs-koeln.de The peptide is eluted from the column by applying a gradient of increasing acetonitrile concentration. nih.govdshs-koeln.de After purification, the peptide is often lyophilized (freeze-dried) to obtain a stable, dry powder. pacific.edu
Characterization: A suite of analytical techniques is used to verify the final product. ijsra.net
Mass Spectrometry (MS): This is essential for confirming the molecular weight of the synthesized peptide. ijsra.net Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) provide a precise mass measurement that can confirm the correct peptide was synthesized. ijsra.netnih.gov
Analytical HPLC: This is used to assess the purity of the final product. By running the purified sample on an analytical HPLC column, the percentage of the desired peptide relative to any remaining impurities can be determined from the chromatogram. nih.govijsra.net
Amino Acid Analysis (AAA): This technique confirms the amino acid composition of the peptide. The peptide is hydrolyzed into its constituent amino acids, which are then quantified to ensure their ratios match the expected sequence.
| Technique | Purpose | Information Obtained |
|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | Purification & Purity Assessment | Separates GHGH from synthetic impurities; quantifies the purity level of the final product. ijsra.netdshs-koeln.de |
| Mass Spectrometry (MS) | Identity Confirmation | Precise molecular weight of the peptide, confirming the correct sequence has been assembled. ijsra.netnih.gov |
| Amino Acid Analysis (AAA) | Compositional Verification | Confirms the presence and correct ratio of Glycine and L-Histidine in the peptide. |
Rational Design and Synthesis of Glycyl-L-histidylglycyl-L-histidine Derivatives and Analogs
Rational design involves the logical modification of a known molecule to achieve a specific goal, such as enhancing its biological activity, improving its stability, or altering its physicochemical properties. nih.gov For GHGH, the presence of two glycine residues provides flexibility, while the two histidine residues with their imidazole side chains offer sites for metal chelation, hydrogen bonding, and potential catalytic activity. pfanstiehl.com The design of GHGH analogs focuses on modifying these features to modulate its function.
Modifications for Modulated Bioactivity
Modifications can be introduced to the GHGH backbone or side chains to alter its biological properties. mdpi.com These changes are typically achieved by incorporating modified building blocks during the synthesis process.
Common strategies include:
N-terminal Acetylation and C-terminal Amidation: Capping the ends of the peptide chain can increase its stability against degradation by exopeptidases, which are enzymes that cleave amino acids from the ends of peptides.
Amino Acid Substitution: Replacing one or more of the native amino acids can profoundly impact bioactivity. For example, substituting glycine with a more sterically hindered amino acid like alanine (B10760859) could introduce conformational constraints. Replacing L-histidine with other amino acids could be used to probe the importance of the imidazole ring for the peptide's function.
Side-Chain Modification: The imidazole ring of histidine can be modified to alter its basicity (pKa) or its metal-coordinating ability. Such modifications can fine-tune the peptide's interaction with biological targets or metal ions. nih.gov
| Modification Type | Example | Potential Impact on Bioactivity |
|---|---|---|
| Terminal Capping | N-terminal acetylation or C-terminal amidation | Increased resistance to enzymatic degradation, potentially leading to a longer biological half-life. |
| Backbone Modification | Replacing Gly with Ala (Alanine) | Reduces conformational flexibility, which may lead to a more defined structure and altered receptor binding. |
| Side-Chain Modification | Methylation of the histidine imidazole ring | Alters pKa and hydrogen bonding capacity, potentially modifying pH-dependent activity or receptor interaction. |
Incorporation of Non-Canonical Amino Acids in GHGH Analogs
The incorporation of non-canonical amino acids (ncAAs)—amino acids that are not among the 20 common proteinogenic ones—offers a powerful tool for creating GHGH analogs with novel properties. nih.govfrontiersin.org These ncAAs can be introduced during SPPS or LPPS using the corresponding protected building blocks. mdpi.compreprints.org
The rationale for incorporating ncAAs is diverse:
Enhanced Stability: Introducing ncAAs, such as D-amino acids (the stereoisomers of the natural L-amino acids), can make the peptide highly resistant to proteolytic degradation, as proteases are typically specific for L-amino acids. mdpi.com
Conformational Constraint: Cyclic or sterically hindered ncAAs can be used to lock the peptide into a specific three-dimensional shape. This can enhance binding affinity to a biological target by reducing the entropic penalty of binding.
Introduction of New Functionalities: ncAAs can carry unique functional groups not found in natural amino acids, such as fluorescent probes for imaging, photo-crosslinkers to identify binding partners, or novel metal-chelating moieties. nih.gov
For the GHGH sequence, one could envision replacing an L-histidine with a D-histidine to improve stability or with a structurally similar but electronically different analog like pyrazolylalanine to modulate its coordination chemistry.
| Non-Canonical Amino Acid (ncAA) | Position of Incorporation | Rationale/Potential Advantage |
|---|---|---|
| D-Histidine | Replacing L-Histidine | Increases resistance to enzymatic degradation by proteases. mdpi.com |
| β-Alanine | Replacing Glycine | Increases flexibility of the peptide backbone and alters spacing between functional groups. |
| Aminoisobutyric Acid (Aib) | Replacing Glycine | Induces a helical turn, providing significant conformational constraint. |
| 4-Thiazolylalanine | Replacing L-Histidine | Provides an alternative heterocyclic side chain with different metal-binding and hydrogen-bonding properties. |
Coordination Chemistry and Molecular Interaction Studies of Glycyl L Histidylglycyl L Histidine
Metal Ion Complexation by Glycyl-L-histidylglycyl-L-histidine
The presence of multiple donor atoms in its structure, particularly the imidazole (B134444) nitrogen atoms of the histidine residues and the peptide backbone nitrogens and oxygens, makes Glycyl-L-histidylglycyl-L-histidine an effective chelating agent for various metal ions.
Chelation of Divalent Metal Ions (e.g., Copper(II), Zinc(II), Nickel(II))
The coordination of these metal ions typically involves the imidazole nitrogen atoms of the histidine residues, the N-terminal amino group, and deprotonated amide nitrogens of the peptide backbone, leading to the formation of stable chelate rings. The stoichiometry of these complexes can vary, with both 1:1 and 2:1 peptide-to-metal ratios being observed depending on the specific metal ion and the reaction conditions.
Table 1: Stability Constants (log β) for Metal Complexes with Histidine-Containing Peptides Note: This table presents data for related peptides to infer the behavior of Glycyl-L-histidylglycyl-L-histidine.
| Metal Ion | Ligand | log β | Reference |
|---|---|---|---|
| Cu(II) | Glycyl-L-histidine | 10.11 | nih.gov |
| Cu(II) | Glycyl-L-histidylglycine | - | - |
| Ni(II) | Glycyl-L-histidine | 8.68 | nih.gov |
| Ni(II) | Glycyl-L-histidylglycine | - | - |
| Zn(II) | Glycyl-L-histidine | 6.52 | nih.gov |
| Zn(II) | Glycyl-L-histidylglycine | - | nih.gov |
No specific data for Glycyl-L-histidylglycyl-L-histidine was found in the search results. The table is populated with data for similar compounds to provide a comparative context.
Spectroscopic and Computational Analysis of Metal-GHGH Complex Geometries
A variety of spectroscopic techniques are employed to elucidate the geometry of metal-GHGH complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon-13 NMR are powerful tools for studying the coordination environment of diamagnetic metal ions like Zinc(II). Upon complexation, significant changes in the chemical shifts of the imidazole protons and the protons of the peptide backbone are observed, providing direct evidence of the binding sites. For example, in studies of Zn(II) with glycyl-L-histidylglycine, the addition of the metal ion caused the resonances of both imidazole protons and the methylene (B1212753) protons of the glycyl residues to split, indicating the formation of distinct complex species. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for studying complexes of d-block metals like Copper(II) and Nickel(II). The d-d electronic transitions of these metals are sensitive to the coordination geometry. The formation of metal-peptide complexes is typically accompanied by a shift in the wavelength of maximum absorbance (λmax) and a change in the molar absorptivity. For instance, the complexation of Ni(II) with histidine-containing peptides results in characteristic changes in the UV-Vis spectrum, indicating the formation of octahedral or square-planar complexes depending on the pH and ligand-to-metal ratio. nih.gov
Computational Analysis: Density Functional Theory (DFT) calculations and other computational methods are increasingly used to model the geometries of metal-peptide complexes. These theoretical studies can predict the most stable coordination modes and provide insights into the electronic structure of the complexes. Computational analyses of transition metal-histidine complexes have shown that histidine can act as a tridentate ligand, leading to the formation of stable octahedral geometries in 1:2 metal-to-ligand complexes. nih.gov
Table 2: Spectroscopic Data for Metal Complexes with Histidine-Containing Peptides Note: This table presents generalized findings from studies on related peptides.
| Metal Ion | Technique | Observed Changes | Inferred Geometry | Reference |
|---|---|---|---|---|
| Zn(II) | 1H NMR | Splitting of imidazole and glycyl proton signals | Chelation involving imidazole and amino nitrogens | researchgate.net |
| Cu(II) | UV-Vis | Shift in λmax and change in molar absorptivity | Dependent on pH and stoichiometry | nih.gov |
| Ni(II) | UV-Vis | Characteristic d-d transition bands | Octahedral or square-planar | nih.gov |
Specific data for Glycyl-L-histidylglycyl-L-histidine was not available in the provided search results.
Influence of pH and Ionic Strength on Metal-GHGH Interactions
The interaction between Glycyl-L-histidylglycyl-L-histidine and metal ions is highly dependent on the pH of the solution. The protonation state of the imidazole side chains of the histidine residues (pKa ≈ 6.0) and the terminal amino group (pKa ≈ 8.0) is dictated by the pH. At acidic pH, these groups are protonated and less available for metal coordination. As the pH increases, these groups deprotonate, facilitating complex formation. The deprotonation of peptide amide nitrogens at higher pH values can also lead to changes in the coordination sphere of the metal ion. Studies on various histidine-containing peptides have demonstrated that the stability and even the structure of the metal complexes are significantly altered with changes in pH. nih.gov
The ionic strength of the medium can also influence metal-peptide interactions by affecting the activity of the ions in solution. However, detailed studies specifically quantifying the effect of ionic strength on the formation of GHGH-metal complexes are limited in the available literature. General principles of coordination chemistry suggest that increasing ionic strength can modulate the stability of charged complexes.
Intermolecular Interactions of Glycyl-L-histidylglycyl-L-histidine with Biological Macromolecules
Beyond its metal-chelating properties, Glycyl-L-histidylglycyl-L-histidine and its metal complexes can engage in significant interactions with biological macromolecules, including nucleic acids and proteins.
Association with Nucleic Acids (DNA and RNA)
The interaction of metal-peptide complexes with DNA is an area of active research, with potential applications in the development of artificial nucleases and therapeutic agents. A copper(II) complex of a similar tetrapeptide, L-histidyl-glycyl-glycyl-L-histidine, has been shown to exhibit efficient double-strand cleavage of plasmid DNA in the presence of a reducing agent and hydrogen peroxide, mimicking the activity of the antitumor antibiotic bleomycin. researchgate.net This suggests an oxidative mechanism of DNA cleavage.
Furthermore, studies with Ni(II) complexes of tripeptides containing histidine have demonstrated their ability to bind to the minor groove of DNA, particularly at A/T-rich sequences. nih.gov This binding is driven by interactions such as hydrogen bonding between the peptide and the DNA bases. While direct studies on the interaction of GHGH with RNA are scarce, the principles of electrostatic and hydrogen bonding interactions suggest that such associations are plausible, particularly with structured RNA molecules. The cationic nature of histidine-containing peptides at physiological pH can facilitate interactions with the negatively charged phosphate (B84403) backbone of nucleic acids. nih.gov
Protein and Enzyme Interactions
Glycyl-L-histidylglycyl-L-histidine and its metal complexes can interact with proteins, influencing their structure and function. A notable example is the interaction of the related tripeptide, glycyl-L-histidyl-L-lysine (GHK), with human serum albumin (HSA). It has been shown that a ternary complex can form between Cu(II), GHK, and the imidazole nitrogen of histidine residues on HSA. nih.gov This suggests a potential role for such peptides in the transport and metabolism of metal ions in biological systems.
The histidine residues in GHGH can also participate in interactions that are crucial for enzyme catalysis and inhibition. Histidine is a common residue in the active sites of enzymes, where it can act as a general acid or base, or as a metal ligand. nih.gov Consequently, peptides like GHGH could potentially act as inhibitors or modulators of enzymes that have histidine-rich active sites or rely on metal cofactors. For instance, histidine-based compounds have been investigated as inhibitors of histidine protein kinases in bacterial two-component systems. nih.gov Additionally, the chelation of essential metal ions by GHGH could indirectly affect the activity of metalloenzymes.
Membrane and Lipid Interactions
Further research would be required to elucidate the specific interactions of Glycyl-L-histidylglycyl-L-histidine with various lipid systems and to generate the data necessary to populate such a section.
Mechanistic Insights into the Biological Activity of Glycyl L Histidylglycyl L Histidine in Vitro Investigations
Roles in Redox Homeostasis and Antioxidant Defense Mechanisms
In vitro studies have elucidated the significant role of Glycyl-L-histidyl-L-lysine (GHK) in maintaining cellular redox balance. Its antioxidant activity is multifaceted, involving both direct radical scavenging and the mitigation of oxidative stress within cellular systems.
GHK has demonstrated a capacity to directly neutralize some of the most damaging reactive oxygen species. Electron spin resonance (ESR) spin-trapping techniques have been employed to identify the specific ROS targeted by this peptide. Findings from these studies indicate that GHK can diminish the generation of hydroxyl (·OH) and peroxyl (ROO·) radicals. nih.gov This direct scavenging ability is crucial, as these radicals can inflict widespread damage on cellular components, including lipids, proteins, and nucleic acids.
Further research has shown that the antioxidant effect of the complete GHK peptide is greater than the sum of its constituent amino acids, suggesting a synergistic or cooperative action when the amino acids are linked in the peptide structure. nih.gov In addition to scavenging free radicals, GHK is also reported to quench toxic byproducts of lipid peroxidation, such as 4-hydroxy-trans-2-nonenal and acrolein. nih.gov However, some studies note that GHK's direct antioxidant capacity, particularly as a hydrogen donor, may be limited, suggesting that its primary antioxidant effects could stem from other mechanisms, such as metal ion chelation. nih.gov By binding to redox-active metal ions like copper (Cu²⁺), GHK can reduce their ability to participate in Fenton-like reactions that generate ROS. nih.gov
Beyond direct radical scavenging, GHK exhibits protective effects against oxidative stress in cellular models. In a study utilizing Caco-2 intestinal epithelial cells, GHK was shown to effectively reduce the intracellular ROS levels induced by the pro-oxidant agent tert-butyl hydroperoxide (t-BOOH). nih.gov
The protective effect of GHK was found to be potent, with a significant reduction in ROS observed at concentrations of 10 µM or less. nih.gov Notably, the inhibitory effect of GHK on ROS generation in this cellular model was more pronounced than that of N-acetylcysteine (NAC), a well-established antioxidant, at the same concentration. nih.gov This highlights GHK's potential as a significant cytoprotective agent against exogenous oxidative insults.
| Compound | Concentration | Inhibition of ROS Increase |
|---|---|---|
| Glycyl-L-histidyl-L-lysine (GHK) | 10 µM | 48% |
| N-acetylcysteine (NAC) | 10 µM | 28% |
Influence on Protein Dynamics and Aggregation Pathways
GHK has been investigated for its ability to interfere with the pathological processes of protein misfolding and aggregation, which are hallmarks of numerous cellular and disease states.
In vitro assays have demonstrated that GHK can prevent the aggregation of proteins induced by various stressors. A primary mechanism appears to be its interaction with metal ions, which are known promoters of protein aggregation. researchgate.net Studies have shown that GHK effectively prevents both copper- and zinc-induced aggregation of model proteins like bovine serum albumin (BSA). nih.govresearchgate.net
The peptide's protective effects extend to specific cellular proteins involved in regulated cell death pathways. For example, GHK was found to inhibit the copper-induced aggregation of lipoylated dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), a key event in cuproptosis, in a concentration-dependent manner. nih.gov Furthermore, GHK has also been shown to prevent the heat-induced aggregation of BSA, suggesting a chaperone-like activity that is independent of metal chelation. researchgate.net
| Model Protein | Aggregation Inducer | Observed Effect of GHK |
|---|---|---|
| Bovine Serum Albumin (BSA) | Copper (Cu²⁺) | Inhibition of aggregation |
| Bovine Serum Albumin (BSA) | Zinc (Zn²⁺) | Inhibition of aggregation |
| Bovine Serum Albumin (BSA) | Heat (75°C) | Inhibition when pre-incubated with BSA |
| Dihydrolipoamide S-acetyltransferase (DLAT) | Copper (Cu²⁺) | Concentration-dependent inhibition of aggregation |
In addition to preventing the formation of protein aggregates, GHK has demonstrated the ability to reverse the process. Research indicates that GHK can resolubilize pre-formed aggregates of bovine serum albumin that were induced by copper and zinc. nih.govresearchgate.net This finding suggests that GHK can actively dismantle these pathological protein structures.
However, this disaggregation activity appears to be specific to aggregates stabilized by metal ions. In contrast to its effects on metal-induced aggregates, GHK was found to have no effect on resolubilizing BSA aggregates that were formed via heat treatment. researchgate.net This specificity underscores the importance of the peptide's metal-chelating properties in its mechanism for promoting protein disaggregation.
Interactions with Cellular Signaling Networks
In vitro research indicates that GHK can modulate key cellular signaling pathways, particularly those related to inflammation and tissue remodeling. Much of this activity is attributed to its copper-complexed form, GHK-Cu.
Studies in macrophage cell lines have shown that GHK-Cu can suppress inflammatory responses by inhibiting critical signaling cascades. Specifically, it has been observed to decrease the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net This effect is achieved through the suppression of the nuclear factor-kappa B (NF-κB) p65 and p38 mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.netpeptidesciences.comnih.gov
Furthermore, GHK has been shown to influence pathways involved in the synthesis and remodeling of the extracellular matrix. It can activate the MAPK/ERK pathway, which leads to the upregulation of collagen gene expression in fibroblasts. creative-peptides.com GHK also appears to modulate the Transforming Growth Factor-beta (TGF-β) pathway, which is central to tissue repair and fibrosis. scienceopen.commdpi.compeptidesciences.com By interacting with these fundamental signaling networks, GHK can influence a wide range of cellular processes from inflammation to tissue regeneration.
Modulation of Specific Kinase Pathways
There is currently no specific information available in the reviewed scientific literature detailing the modulation of specific kinase pathways by Glycyl-L-histidylglycyl-L-histidine. In vitro studies investigating the direct interaction of this tetrapeptide with protein kinases or its effect on phosphorylation cascades have not been identified. Research on other histidine-containing peptides has been conducted, but these findings cannot be directly attributed to Glycyl-L-histidylglycyl-L-histidine without specific experimental validation.
Regulation of Gene Expression Profiles (Transcriptomic Analysis)
A comprehensive transcriptomic analysis detailing the regulation of gene expression profiles in response to treatment with Glycyl-L-histidylglycyl-L-histidine is not available in the public scientific domain. Consequently, there are no specific data on which genes or genetic pathways are upregulated or downregulated by this particular tetrapeptide in vitro.
Enzymatic Biotransformation and Catabolism of Glycyl-L-histidylglycyl-L-histidine
The precise enzymatic biotransformation, metabolic pathways, and catabolic fate of Glycyl-L-histidylglycyl-L-histidine have not been specifically characterized in the scientific literature. While general principles of peptide degradation by proteases are well-understood, dedicated studies on this tetrapeptide are absent.
Susceptibility to Proteolytic Cleavage by Aminopeptidases and Endopeptidases
Information regarding the specific susceptibility of the Glycyl-L-histidylglycyl-L-histidine peptide to cleavage by specific aminopeptidases and endopeptidases is not documented. Peptides containing glycine (B1666218) and histidine can be substrates for various proteases, but the exact cleavage sites and efficiency of hydrolysis for this tetrapeptide have not been experimentally determined. The presence of histidine can influence cleavage, and studies have noted enhanced cleavage adjacent to histidine residues in the gas phase for mass spectrometry analysis, but this does not directly translate to specific enzymatic action in a biological context.
Table 1: Hypothetical Proteolytic Cleavage Sites
This table is presented for illustrative purposes based on general peptidase action and does not represent experimentally verified data for Glycyl-L-histidylglycyl-L-histidine.
| Enzyme Class | Potential Scissile Bond | Action |
|---|---|---|
| Aminopeptidase | Gly-His | Cleavage of the N-terminal Glycine |
| Dipeptidyl peptidase | His-Gly | Cleavage of the N-terminal dipeptide (Gly-His) |
Identification and Characterization of Metabolic Intermediates
As there are no specific studies on the enzymatic degradation of Glycyl-L-histidylglycyl-L-histidine, its metabolic intermediates have not been identified or characterized. Proteolytic degradation would be expected to yield smaller peptides and constituent amino acids.
Table 2: Potential Metabolic Intermediates
This table lists theoretical products of complete and partial hydrolysis and does not represent experimentally confirmed metabolites of Glycyl-L-histidylglycyl-L-histidine.
| Intermediate Type | Potential Compound(s) |
|---|---|
| Amino Acids | Glycine, L-histidine |
| Dipeptides | Glycyl-L-histidine, L-histidyl-glycine |
Further research is required to elucidate the specific biological activities and metabolic fate of Glycyl-L-histidylglycyl-L-histidine.
Advanced Analytical Techniques for Glycyl L Histidylglycyl L Histidine Research
High-Resolution Spectroscopic Characterization
High-resolution spectroscopy offers profound insights into the molecular architecture and electronic properties of Glycyl-L-histidylglycyl-L-histidine. Techniques such as Nuclear Magnetic Resonance (NMR), Electron Paramagnetic Resonance (EPR), and Circular Dichroism (CD) are indispensable for a detailed molecular-level understanding.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of Glycyl-L-histidylglycyl-L-histidine in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the chemical environment of each atom, enabling the precise mapping of its covalent structure and the study of its conformational preferences.
In ¹H NMR spectra, the chemical shifts of the protons are highly sensitive to their local electronic environment. For instance, the protons of the imidazole (B134444) rings of the histidine residues exhibit characteristic shifts that can change significantly upon metal binding or alterations in pH. researchgate.net The alpha-protons of the glycine (B1666218) and histidine residues, as well as the methylene (B1212753) protons of the glycine units, also provide valuable structural information. nih.gov
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. The carbonyl carbons of the peptide bonds, the alpha-carbons of the amino acid residues, and the carbons of the histidine imidazole rings all give rise to distinct signals that can be assigned using various 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). nih.govbmrb.io These experiments are crucial for confirming the sequence of the amino acid residues and identifying any post-translational modifications.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Glycine (α-CH₂) | ~3.8 - 4.0 | ~42 - 44 |
| Histidine (α-CH) | ~4.5 - 4.7 | ~53 - 55 |
| Histidine (β-CH₂) | ~3.0 - 3.2 | ~28 - 30 |
| Histidine (imidazole C2-H) | ~7.5 - 8.5 | ~135 - 137 |
| Histidine (imidazole C4-H) | ~6.8 - 7.2 | ~117 - 119 |
| Peptide Carbonyl (C=O) | - | ~170 - 175 |
Electron Paramagnetic Resonance (EPR) for Metal Binding Site Probing
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying systems with unpaired electrons. It is particularly valuable for investigating the binding of paramagnetic metal ions, such as copper(II), to Glycyl-L-histidylglycyl-L-histidine. The histidine residues, with their imidazole side chains, are primary binding sites for metal ions. chemrxiv.orgnih.gov
EPR spectroscopy provides detailed information about the coordination environment of the metal ion, including the number and type of coordinating atoms and the geometry of the complex. specman4epr.comresearchgate.net When a Cu(II) ion binds to the peptide, the EPR spectrum exhibits characteristic hyperfine and superhyperfine splitting patterns that arise from the interaction of the unpaired electron with the copper nucleus and the nuclei of the coordinating ligand atoms (e.g., nitrogen atoms from the imidazole rings). nih.gov
The g-values and hyperfine coupling constants (A-values) obtained from the EPR spectrum are sensitive to the geometry of the copper(II) center and the nature of the coordinating ligands. nih.gov For instance, the coordination of multiple nitrogen atoms from the histidine residues results in a distinct superhyperfine splitting pattern, confirming the involvement of the imidazole rings in metal binding. specman4epr.comnih.gov By analyzing the EPR parameters at different pH values, the different coordination modes of the peptide at varying protonation states can be elucidated. researchgate.net
| EPR Parameter | Typical Value for Cu(II)-Peptide Complex | Information Provided |
|---|---|---|
| g-parallel (g∥) | ~2.20 - 2.25 | Geometry of the Cu(II) center |
| g-perpendicular (g⊥) | ~2.05 - 2.07 | Geometry of the Cu(II) center |
| A-parallel (A∥) | 150 - 200 x 10⁻⁴ cm⁻¹ | Nature of the metal-ligand bond |
| Nitrogen Superhyperfine Splitting | Observed | Coordination of nitrogen atoms (e.g., from imidazole) |
Circular Dichroism (CD) and UV-Visible Spectroscopy
Circular Dichroism (CD) and UV-Visible (UV-Vis) spectroscopy are valuable techniques for studying the secondary structure and conformational changes of Glycyl-L-histidylglycyl-L-histidine in solution, as well as for monitoring its interaction with metal ions.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The peptide bonds in Glycyl-L-histidylglycyl-L-histidine give rise to characteristic CD signals in the far-UV region (190-250 nm), which are sensitive to the peptide's secondary structure (e.g., random coil, β-turn). nih.gov Changes in the CD spectrum can indicate conformational changes induced by factors such as pH, temperature, or ligand binding. nih.gov
UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The imidazole rings of the histidine residues have a characteristic absorption in the UV region. researchgate.net More importantly, the binding of transition metal ions, such as Cu(II), to the peptide leads to the appearance of d-d electronic transitions and charge-transfer bands in the visible region of the spectrum. researchgate.netnih.gov The wavelength and intensity of these absorption bands provide information about the coordination geometry and the nature of the metal-ligand bonds. wiley.com
| Technique | Spectral Region | Typical λmax | Information Obtained |
|---|---|---|---|
| Circular Dichroism (CD) | Far-UV | ~200 - 220 nm | Secondary structure and conformational changes |
| UV-Visible (Peptide) | UV | ~210 - 230 nm | Peptide bond absorption |
| UV-Visible (Histidine) | UV | ~260 - 280 nm | Imidazole ring absorption |
| UV-Visible (Cu(II) complex) | Visible | ~500 - 700 nm | d-d transitions, metal coordination environment |
Chromatographic and Electrophoretic Separations
Chromatographic and electrophoretic techniques are essential for the purification, separation, and quantitative analysis of Glycyl-L-histidylglycyl-L-histidine from complex mixtures, such as biological samples or synthetic reaction products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of peptides. For Glycyl-L-histidylglycyl-L-histidine, reversed-phase HPLC (RP-HPLC) is a common method. In RP-HPLC, the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase.
The retention time of the tetrapeptide can be modulated by adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), often with the addition of an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape. vanderbilt.edu Detection is commonly achieved using a UV detector, monitoring the absorbance at a wavelength where the peptide bond absorbs (around 210-220 nm). sielc.com HILIC (Hydrophilic Interaction Liquid Chromatography) can also be employed for the separation of such polar peptides. jocpr.com
| Parameter | Typical Condition for Peptide Analysis |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Increasing percentage of Mobile Phase B over time |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm or 280 nm |
| Retention Time | Dependent on specific gradient and peptide modifications |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, making it an ideal technique for the analysis of Glycyl-L-histidylglycyl-L-histidine, especially at low concentrations in complex matrices. researchgate.netresearchgate.net
After separation by LC, the peptide is introduced into the mass spectrometer, where it is ionized, typically by electrospray ionization (ESI). The mass analyzer then measures the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺). For further structural confirmation and sequencing, tandem mass spectrometry (MS/MS) is performed. In this process, the molecular ion is isolated and fragmented by collision-induced dissociation (CID), and the m/z values of the resulting fragment ions are measured. nih.gov
The fragmentation pattern is predictable and provides sequence-specific information. The major fragment ions observed for peptides are b-ions (containing the N-terminus) and y-ions (containing the C-terminus). nih.gov The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for the confirmation of the peptide sequence. nih.govuni-muenster.de
| Parameter | Description | Expected m/z for Gly-His-Gly-His |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | - |
| Parent Ion | Protonated molecular ion [M+H]⁺ | ~435.18 |
| Major Fragment Ions (MS/MS) | b₂ ion (Gly-His) | ~195.08 |
| y₂ ion (Gly-His) | ~212.09 | |
| b₃ ion (Gly-His-Gly) | ~252.10 | |
| y₃ ion (His-Gly-His) | ~378.16 |
Surface-Sensitive Analytical Methods for Immobilized Peptides
The study of immobilized peptides, such as Glycyl-L-histidylglycyl-L-histidine, necessitates advanced analytical techniques that can probe the molecular events occurring at the solid-liquid interface. Surface-sensitive methods are indispensable for monitoring the stepwise synthesis of these peptides directly on a solid support and for characterizing their electrochemical properties once immobilized. These techniques provide real-time or near real-time information on reaction kinetics, binding events, and conformational changes, which is crucial for optimizing synthesis protocols and understanding the peptide's behavior in various applications, such as biosensors.
Solid-Phase Synthesis Monitoring on Surfaces
The success of solid-phase peptide synthesis (SPPS) relies on the near-quantitative completion of coupling and deprotection steps. Traditional methods of monitoring SPPS often involve cleaving the peptide from the resin, which is time-consuming and destructive. In contrast, surface-sensitive techniques allow for in-situ and real-time monitoring of the synthesis process on the solid support.
Several methods have been developed for the real-time monitoring of SPPS. These include techniques based on refractive index measurements, which can track the changes in the bulk solution composition during the synthesis steps. Another approach, termed "swellography," monitors the swelling and shrinking of the resin bed, providing insights into the progress of the reaction. nih.gov More advanced techniques like Quartz Crystal Microbalance (QCM) can be employed to detect mass changes on the sensor surface as each amino acid is coupled to the growing peptide chain. nih.govwikipedia.org These methods offer the advantage of providing immediate feedback, allowing for the optimization of reaction times and reagent usage. nih.gov
Below is a table summarizing common in-situ monitoring techniques for SPPS:
| Analytical Technique | Principle of Operation | Information Obtained |
| Refractive Index (RI) Measurement | Detects changes in the refractive index of the reaction solution as reagents are consumed and by-products are formed. schmidt-haensch.coms4science.at | Real-time monitoring of coupling and deprotection steps. schmidt-haensch.coms4science.at |
| Swellography | Measures the changes in the volume of the peptide-resin bed during the synthesis process. nih.govresearchgate.net | Information on resin swelling behavior, which correlates with reaction progress. nih.govresearchgate.net |
| Quartz Crystal Microbalance (QCM) | Measures the change in resonance frequency of a quartz crystal sensor as mass is added to its surface. nih.govwikipedia.org | Quantitative measurement of the mass of coupled amino acids. nih.govwikipedia.org |
While specific studies detailing the continuous monitoring of Glycyl-L-histidylglycyl-L-histidine synthesis using these techniques are not prevalent, the principles are broadly applicable to the synthesis of any peptide on a solid support.
Electrochemical Characterization
Electrochemical methods are powerful tools for characterizing the properties of immobilized peptides, particularly those containing electroactive residues like histidine. When Glycyl-L-histidylglycyl-L-histidine is anchored to a conductive surface, its electrochemical behavior can provide insights into its orientation, surface coverage, and interaction with other molecules.
The imidazole side chain of histidine is electrochemically active, allowing for the direct electrochemical investigation of histidine-containing peptides. researchgate.net Techniques such as cyclic voltammetry (CV) can be used to probe the redox behavior of the immobilized peptide. For instance, a Glycyl-Histidyl-Glycyl-Histidine (GlyHisGlyHis) peptide covalently anchored to a porous silicon surface has been studied for its potential in detecting copper ions. researchgate.net The interaction of Cu(II) ions with the immobilized peptide leads to a distinct electrochemical signal, which can be measured by cyclic voltammetry. researchgate.net
The electrochemical characterization of a GlyHisGlyHis-modified porous silicon surface before and after copper accumulation reveals the sensing capability of the immobilized peptide. researchgate.net The cyclic voltammogram after copper accumulation shows a significant increase in the current, indicating the complexation of copper ions by the peptide. researchgate.net
Below is a data table summarizing the electrochemical parameters for a GlyHisGlyHis-modified electrode:
| Condition | Anodic Peak Potential (V) | Cathodic Peak Potential (V) | Peak Current (µA) |
| Before Copper Accumulation | ~0.4 | ~0.1 | ~5 |
| After Copper Accumulation | ~0.4 | ~0.1 | ~25 |
Note: The values presented are illustrative and based on findings for GlyHisGlyHis-modified surfaces for copper ion detection. Actual values can vary depending on experimental conditions. researchgate.net
The ability to electrochemically characterize immobilized Glycyl-L-histidylglycyl-L-histidine is crucial for the development of peptide-based biosensors and for understanding the fundamental electron transfer properties of this peptide at interfaces. nih.govnih.gov
Future Perspectives and Unexplored Research Avenues for Glycyl L Histidylglycyl L Histidine
Exploration of Novel Biological Functions
The biological role of Glycyl-L-histidylglycyl-L-histidine is presently undefined. While its constituent amino acids, glycine (B1666218) and histidine, are fundamental biological building blocks, their specific arrangement in this tetrapeptide sequence has not been functionally characterized. Histidine-rich peptides, in general, are known for their metal-coordinating properties and roles in various biological processes. nih.gov Future investigations could explore if GHGH exhibits similar or unique activities.
Potential, yet currently hypothetical, areas of investigation for the biological functions of GHGH are summarized below.
| Potential Research Area | Hypothetical Function to be Investigated |
| Metal Ion Chelation | Ability to bind with essential or toxic metal ions, potentially influencing metal homeostasis or detoxification. |
| Antioxidant Activity | Capacity to scavenge free radicals and mitigate oxidative stress, a common feature of some histidine-containing peptides. |
| Enzyme Modulation | Interaction with and potential regulation of enzymatic activities, given the catalytic role of histidine residues in many enzymes. |
| Cell Signaling | Participation in cell-to-cell communication pathways as a signaling molecule. |
| Antimicrobial Properties | Potential to disrupt microbial membranes or interfere with essential microbial processes. |
These avenues remain speculative until dedicated research is undertaken to elucidate the specific biological activities of the GHGH peptide.
Development of Advanced Bio-Inspired Materials Incorporating GHGH Motifs
The repeating Glycine-Histidine motif in GHGH suggests a potential for its use in the development of novel bio-inspired materials. Histidine residues are particularly valuable in materials science due to the ability of their imidazole (B134444) side chains to coordinate with metal ions, leading to the formation of cross-linked networks and materials with tunable mechanical properties and self-healing capabilities. nih.gov
The incorporation of GHGH motifs into polymers could theoretically lead to the creation of advanced materials with a range of functionalities.
| Material Type | Potential Application of GHGH Motifs |
| Hydrogels | Formation of metal-ion-mediated, reversible cross-links for applications in drug delivery, tissue engineering, and soft robotics. |
| Self-Healing Polymers | Introduction of dynamic, non-covalent bonds that can reform after damage, imparting self-repairing properties. |
| Biocatalytic Surfaces | Immobilization of enzymes or catalytic metal centers for use in bioreactors and sensors. |
| Adhesives | Development of underwater adhesives inspired by the metal-coordination chemistry found in marine organisms. |
However, without experimental data on the polymerization of GHGH or its integration into existing polymer backbones, these applications remain theoretical.
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
To gain a deep and unbiased understanding of the biological roles of Glycyl-L-histidylglycyl-L-histidine, the application of "omics" technologies would be indispensable. These high-throughput approaches could provide a global view of the molecular changes that occur in biological systems in response to the GHGH peptide.
A multi-omics approach could systematically map the interactions and effects of GHGH.
| Omics Technology | Potential Research Focus for GHGH |
| Proteomics | Identification of proteins that directly bind to GHGH, revealing its molecular targets and interaction networks within the cell. |
| Transcriptomics | Analysis of changes in gene expression in cells or tissues treated with GHGH to understand its impact on cellular pathways and genetic regulation. |
| Metabolomics | Profiling of metabolic changes induced by GHGH to uncover its influence on cellular metabolism and biochemical pathways. |
| Genomics | While less direct, genomic studies could identify genetic factors that influence the response to GHGH in different individuals or organisms. |
The integration of data from these different omics levels would be crucial for constructing a comprehensive picture of the mechanism of action of Glycyl-L-histidylglycyl-L-histidine. At present, no such studies have been published, highlighting a significant opportunity for future research.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing Glycine, L-histidylglycyl-L-histidyl- with high purity (>95%)?
- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Optimize coupling efficiency by monitoring reaction kinetics via HPLC (e.g., C18 column, 0.1% TFA/ACN gradient). Post-synthesis purification via reverse-phase HPLC ensures >95% purity, validated by mass spectrometry (e.g., MALDI-TOF) .
- Key Parameters :
- Coupling agents: HBTU/HOBt in DMF.
- Deprotection: 20% piperidine in DMF.
- Critical step: Histidine imidazole side-chain protection (e.g., Trt group) to prevent racemization .
Q. How can structural confirmation of Glycine, L-histidylglycyl-L-histidyl- be achieved?
- Analytical Workflow :
Nuclear Magnetic Resonance (NMR) : Assign backbone protons (1H-NMR, 600 MHz) and confirm peptide bonds via COSY/TOCSY.
Circular Dichroism (CD) : Analyze secondary structure in aqueous buffers (e.g., 10 mM phosphate, pH 7.4) to detect α-helical or β-sheet propensities .
Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) and fragmentation patterns to confirm sequence .
Advanced Research Questions
Q. How do metal-binding properties of Glycine, L-histidylglycyl-L-histidyl- influence its biological activity?
- Experimental Design :
- Potentiometric Titration : Assess Cu(II) binding at pH 3.5–10.6 in 0.15 M NaCl. Use UV-Vis spectroscopy (400–800 nm) to identify charge-transfer bands (e.g., d-d transitions) and calculate stability constants (log K) .
- Competitive Binding Assays : Compare affinity with albumin or L-histidine using equilibrium dialysis at physiological pH 7.4. Example
| Competitor | % Cu(II) Bound to Peptide |
|---|---|
| Albumin | 42% |
| L-Histidine | 6% |
Q. What methodological challenges arise in quantifying Glycine, L-histidylglycyl-L-histidyl- in complex biological matrices?
- Analytical Strategy :
- Internal Standards : Use deuterated glycine (Glycine-d5) for LC-MS/MS normalization to correct matrix effects .
- Chromatography : Optimize UPLC conditions (e.g., BEH C18 column, 1.7 µm particles) with 0.1% formic acid in H2O/ACN. Retention time: ~3.2 min .
- Validation : Ensure linearity (R² >0.99) across 1–100 ng/mL and limit of detection (LOD) <0.5 ng/mL via spike-recovery experiments in plasma .
Q. How do pH and buffer composition affect the stability of Glycine, L-histidylglycyl-L-histidyl-?
- Stability Studies :
- Thermal Denaturation : Measure Tm via CD spectroscopy in glycine (30 mM, pH 2.5) vs. MOPS (30 mM, pH 7.0). Example
| Buffer | Tm (°C) | ΔH (kJ/mol) |
|---|---|---|
| Glycine | 45.2 | 120.5 |
| MOPS | 52.8 | 135.7 |
- Kinetic Analysis : Monitor degradation via HPLC at 37°C; half-life (t½) decreases by 30% in acidic buffers due to histidine protonation .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported bioactivity of Glycine, L-histidylglycyl-L-histidyl- across studies?
- Root Causes :
- Variability in Purity : Commercial sources may report >98% purity but lack rigorous MS validation (e.g., batch-dependent impurities) .
- Assay Conditions : Differences in buffer ionic strength (e.g., 0.15 M NaCl vs. 0.1 M phosphate) alter metal-peptide stoichiometry .
Methodological Recommendations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
